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Introduction

Tannase, or tannin acyl hydrolase (EC 3.1.1.20), is an inducible enzyme that catalyzes the
hydrolysis of ester and depside bonds in hydrolyzable tannins, such as tannic acid.[1][2] This
reaction yields gallic acid and glucose, molecules with significant applications across various
industries.[3][4] Microbial tannases, particularly from fungal sources like Aspergillus and
bacterial sources like Bacillus, are preferred for industrial applications due to their stability and
ease of production.[2]

The primary product, gallic acid (3,4,5-trihydroxybenzoic acid), is a key intermediate in the
synthesis of the antibacterial drug Trimethoprim and the antioxidant propyl gallate used in the
food and pharmaceutical industries.[2][5][6] This document provides detailed protocols for the
production, purification, and application of tannase for the enzymatic hydrolysis of tannic acid,
along with methods for quantifying the resulting products.

Applications

The enzymatic hydrolysis of tannic acid by tannase has a wide array of applications:

o Pharmaceutical Industry: The primary application is the production of gallic acid, a precursor
for the synthesis of various pharmaceuticals, including the antibacterial agent trimethoprim.
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[2][7] Gallic acid itself exhibits antioxidant, antimicrobial, antiviral, and anti-inflammatory
properties.[7][8]

e Food and Beverage Industry: Tannase is used to reduce the astringency and bitterness in
fruit juices, wine, and beer by breaking down tannins.[9][10] It is also crucial in the
manufacturing of instant tea to prevent the formation of "tea cream” at low temperatures,
thereby improving solubility.[2]

o Chemical Industry: It is used for the synthesis of gallic acid esters, such as propyl gallate,
which are important antioxidants in fats and oils.[1][2]

» Environmental Applications: Tannase can be used in the treatment of tannery effluents,
which contain high levels of tannins that are considered environmental pollutants.[2]

e Animal Feed: The enzyme is used to improve the nutritional value of tannin-rich animal feed.
[71[10]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Tannase from
Various Microbial Sources
Optimal

Microbial Source Optimal pH Reference(s)
Temperature (°C)

Aspergillus niger 5.0-6.2 30-40 [O][11][12][13]
Aspergillus awamori 2.0and 8.0 - [3]
Aspergillus nidulans 55-6.0 35 [14]
Pestalotiopsis guepinii 6.9 30.87 [15]
Lactobacillus

5.0 4 [16]
plantarum
Rhodococcus NCIM

6.0 30 [17]
2891
Geotrichum - 25 - 100 (stable
cucujoidarum ' range)
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Table 2: Kinetic Parameters of Tannase from Different

Microbial Sources

. . Vmax

Microbial .

Substrate Km (mM) (umol/min or Reference(s)
Source

U/mL)

Aspergillus niger ) ) )

Tannic Acid 0.012 33.3 pmol/min 9]
ITCC 6514.07
Aspergillus ] )

) Tannic Acid 7.3 mg/mL 3333.33 U/mL [18]

carbonarius
Aspergillus niger ] )

Tannic Acid 0.43 moles/L 21.55 U/mL [19]
SCSGAF0145
Geotrichum o

o Tannic Acid 2.9 0.34 U/mL

cucujoidarum
Pestalotiopsis
guepinii URM Tannic Acid 0.718 250.00 U/mL [15]
7114

Table 3: Summary of Tannase Purification Results
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Microbial Purification Purification )
Yield (%) Reference(s)
Source Method Fold
) ) Sephadex G-150
Aspergillus niger 7.17 18.35 [13][20]
Chromatography
Ammonium
Aspergillus niger  Sulphate
Pery J p- o 13.44 47.86 [19]
SCSGAF0145 Precipitation &
Sephadex G-150
Ammonium
Aspergillus Sulphate
Perg p. o 4.8 - [12]
glaucus Precipitation
(80%)
) Ethanol
Geotrichum o
o Precipitation & - 50.54
cucujoidarum
FPLC
Ammonium
Rhodococcus Sulphate (171
NCIM 2891 Precipitation &

DEAE-Cellulose

Experimental Protocols

Protocol for Tannase Production via Submerged
Fermentation (SmF)

This protocol is based on the cultivation of Aspergillus niger.

Materials:

o Aspergillus niger strain

e Czapek's Dox Medium (or similar defined medium)

e Tannic acid (filter-sterilized, 1% w/v solution)
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Erlenmeyer flasks (250 mL)

Incubator shaker

Centrifuge and sterile centrifuge tubes

0.1 M Acetate buffer (pH 5.0)
Procedure:

e Inoculum Preparation: Inoculate a loopful of Aspergillus niger spores into a flask containing a
suitable liquid medium. Incubate at 30°C for 24-48 hours with shaking (150 rpm) to prepare
the seed culture.

e Fermentation: Transfer the inoculum (e.g., 1% v/v) into 250 mL Erlenmeyer flasks containing
100 mL of Czapek's Dox medium supplemented with 1% (w/v) tannic acid as the sole
carbon source and inducer.[13][20]

 Incubation: Incubate the flasks at 30°C for 72-96 hours under shaking conditions (e.g., 120
rpm).[11][20]

o Enzyme Extraction: After incubation, harvest the culture broth by centrifugation at 10,000
rpm for 20 minutes at 4°C to remove fungal biomass.

o Crude Enzyme Solution: The resulting cell-free supernatant is the crude extracellular
tannase solution. Store at 4°C or -20°C for further use.[20]

Protocol for Partial Purification of Tannase

This protocol describes a common two-step purification process.
Materials:

e Crude tannase solution

e Ammonium sulfate

e 0.02 M Acetate buffer (pH 4.7) or 0.1 M Citrate buffer (pH 5.0)

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1681237?utm_src=pdf-body
https://scispace.com/pdf/production-characterization-and-purification-of-tannase-1ept54mcgi.pdf
https://www.primescholars.com/articles/production-characterization-and-purification-of-tannase-fromaspergillus-niger-91537.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3833161/
https://www.primescholars.com/articles/production-characterization-and-purification-of-tannase-fromaspergillus-niger-91537.html
https://www.primescholars.com/articles/production-characterization-and-purification-of-tannase-fromaspergillus-niger-91537.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

« Dialysis tubing

e Magnetic stirrer and stir bar

e Centrifuge

e Sephadex G-150 column (or similar gel filtration matrix)

e Fraction collector

Procedure:

e Ammonium Sulfate Precipitation:

o Slowly add solid ammonium sulfate to the crude enzyme solution at 4°C with gentle
stirring to achieve 80% saturation.[2][14]

o Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

o Collect the precipitate by centrifugation at 10,000 rpm for 20 minutes at 4°C.

o Discard the supernatant and dissolve the pellet in a minimal volume of 0.1 M acetate
buffer (pH 5.0).[14]

e Dialysis:

o Transfer the dissolved precipitate into dialysis tubing.

o Dialyze against the same buffer overnight at 4°C with several buffer changes to remove
excess ammonium sulfate.[2]

o Gel Filtration Chromatography:

[e]

Equilibrate a Sephadex G-150 column with 10 mM acetate buffer (pH 5.0).[14]

o

Load the dialyzed sample onto the column.

[¢]

Elute the protein with the same buffer at a constant flow rate (e.g., 1 mL/min).[14]
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o Collect fractions using a fraction collector and measure the protein content (at 280 nm)
and tannase activity for each fraction.

o Pool the fractions with the highest tannase activity. This is the partially purified enzyme.
[20]

Protocol for Tannase Activity Assay
(Spectrophotometric)

This method is based on the formation of a chromogen between gallic acid (the product) and
rhodanine.[1][9]

Materials:

Enzyme solution (crude or purified)

0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0) (Substrate)

0.667% (w/v) Methanolic rhodanine

0.5 M Potassium hydroxide (KOH)

Spectrophotometer and cuvettes

Water bath or incubator at 30°C

Procedure:

¢ Reaction Setup: In a test tube, mix 0.25 mL of the enzyme solution with 0.25 mL of the
methyl gallate substrate solution.

o Control Setup: Prepare a control tube where the enzyme will be added after stopping the
reaction.

¢ Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[9]

e Color Development:
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o Stop the reaction by adding 0.3 mL of methanolic rhodanine.
o After 5 minutes, add 0.2 mL of 0.5 M KOH.

o In the control tube, add the enzyme after the addition of KOH.

o Measurement: Dilute the final reaction mixture with 4.0 mL of distilled water, incubate for 10
minutes at 30°C, and measure the absorbance at 520 nm against the control.[9]

« Unit Definition: One unit (U) of tannase activity is defined as the amount of enzyme required
to release 1 umole of gallic acid per minute under the specified assay conditions.

Protocol for Enzymatic Hydrolysis of Tannic Acid

Materials:

Purified or partially purified tannase solution

Tannic acid solution (e.g., 1% w/v in 0.05 M citrate buffer, pH 5.5)

Shaking water bath or incubator

HPLC system for analysis

Procedure:

Reaction Mixture: Prepare a reaction mixture containing the tannic acid solution and the
tannase enzyme. The enzyme-to-substrate ratio may need to be optimized.

 Incubation: Incubate the mixture at the optimal temperature and pH for the specific enzyme
(e.g., 40°C, pH 5.5).[12][19] The reaction time can vary from a few hours to 24 hours,
depending on the desired conversion rate.

e Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes to denature
the enzyme.

o Sample Preparation: Centrifuge the reaction mixture to remove any precipitate. Filter the
supernatant through a 0.45 pm filter membrane before analysis.[21]
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Protocol for Quantification of Gallic Acid by HPLC

Materials:

HPLC system with a UV detector
e C18 column (e.g., 250 mm x 4.6 mm, 5 um)[21]
o Gallic acid standard

» Mobile Phase: A mixture of acidified water and an organic solvent (e.g., 0.5 x 10-3 M H3PO4
solution: acetonitrile = 90:10 v/v).[21]

 Filtered and degassed solvents
Procedure:

o Standard Curve Preparation: Prepare a series of standard solutions of gallic acid of known
concentrations (e.g., 2 to 20 pg/mL) in the mobile phase.[22]

e Chromatographic Conditions:

[¢]

Column: C18 reverse-phase column.

[¢]

Mobile Phase: Isocratic elution with 0.5 x 10-3 M H3PO4: acetonitrile (90:10).[21]

[e]

Flow Rate: 0.6 - 1.2 mL/min.[21][22]

o

Detection Wavelength: 215 nm or 254-272 nm.[8][21]

[¢]

Column Temperature: Ambient or 25°C.[21]

o

Injection Volume: 10-20 pL.

e Analysis:

o Inject the prepared standards to generate a standard curve of peak area versus
concentration.
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o Inject the filtered samples from the hydrolysis reaction.

« Quantification: Identify the gallic acid peak in the sample chromatogram by comparing its
retention time with the standard. Quantify the amount of gallic acid produced by using the
standard curve.[21]
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Caption: Experimental workflow for tannase production, purification, and application.
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Caption: Enzymatic hydrolysis of tannic acid into gallic acid and glucose by tannase.
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Caption: Applications derived from the enzymatic production of gallic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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